2-(2,4-Difluorophenyl)-1-{3-[(1H-1,2,3-triazol-1-yl)methyl]azetidin-1-yl}ethan-1-one is a complex organic compound with significant implications in medicinal chemistry. This compound features a difluorophenyl group and a triazole moiety, which are known for their biological activities. Its chemical structure suggests potential applications in pharmaceuticals, particularly as a therapeutic agent due to its unique molecular characteristics.
The compound is cataloged under various identifiers, including the CAS number 89429-59-4, and has been referenced in multiple scientific databases and publications. It is primarily synthesized for research purposes and potential applications in drug development.
This compound falls under the category of organic compounds with both aromatic and heterocyclic structures. It is classified as a ketone due to the presence of the carbonyl group (C=O), and it also contains a triazole ring, which contributes to its pharmacological properties.
The synthesis of 2-(2,4-difluorophenyl)-1-{3-[(1H-1,2,3-triazol-1-yl)methyl]azetidin-1-yl}ethan-1-one typically involves multi-step organic reactions. Common methods include:
The synthesis may require specific reagents such as sodium azide for triazole formation and various solvents like acetonitrile or dimethylformamide. Reaction conditions often involve controlled temperatures and times to ensure high yields and purity of the final product.
The molecular formula of 2-(2,4-difluorophenyl)-1-{3-[(1H-1,2,3-triazol-1-yl)methyl]azetidin-1-yl}ethan-1-one is . The compound includes:
The molecular weight of this compound is approximately 306.27 g/mol. Its structural representation can be derived from its SMILES notation: OC(Cn1cnnc1)(Cn2cncn2)c3ccc(F)cc3F, indicating the arrangement of atoms within the molecule.
The compound can participate in various chemical reactions due to its functional groups:
Reactions involving this compound may require specific catalysts or conditions to optimize yields. For instance, copper(I) catalysis is often employed in triazole synthesis to facilitate the cycloaddition process efficiently.
The mechanism of action for compounds like 2-(2,4-difluorophenyl)-1-{3-[(1H-1,2,3-triazol-1-yl)methyl]azetidin-1-yl}ethan-1-one typically involves:
Research indicates that compounds containing triazole moieties often exhibit antifungal or antibacterial properties due to their ability to disrupt cellular processes in pathogens.
The physical properties of 2-(2,4-difluorophenyl)-1-{3-[(1H-1,2,3-triazol-1-yl)methyl]azetidin-1-yl}ethan-1-one include:
Key chemical properties include:
The primary applications of 2-(2,4-difluorophenyl)-1-{3-[(1H-1,2,3-triazol-1-yl)methyl]azetidin-1-yl}ethan-1-one include:
CAS No.: 101-87-1
CAS No.: 1502-47-2
CAS No.: 13966-05-7
CAS No.:
CAS No.: 44817-99-4
CAS No.: